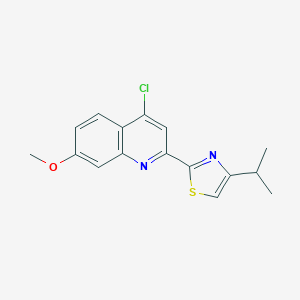
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole
概要
説明
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro group at the 4th position, a methoxy group at the 7th position, and a thiazole ring substituted with an isopropyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Thiazole Ring to the Quinoline Core: The final step involves coupling the thiazole ring to the quinoline core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
Reduction: 7-Methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
Substitution: 4-Amino-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.
科学的研究の応用
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-7-methoxy-2-methylquinoline: Similar structure but lacks the thiazole ring.
7-Chloroquinoline: Lacks the methoxy and thiazole groups.
4-Methoxyquinoline: Lacks the chloro and thiazole groups.
Uniqueness
2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is unique due to the presence of both the thiazole ring and the specific substitution pattern on the quinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
552335-42-9 |
|---|---|
分子式 |
C16H15ClN2OS |
分子量 |
318.8 g/mol |
IUPAC名 |
2-(4-chloro-7-methoxyquinolin-2-yl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C16H15ClN2OS/c1-9(2)15-8-21-16(19-15)14-7-12(17)11-5-4-10(20-3)6-13(11)18-14/h4-9H,1-3H3 |
InChIキー |
XQQCKLXQBPEFGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
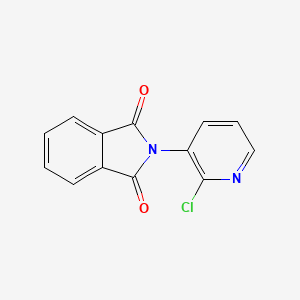
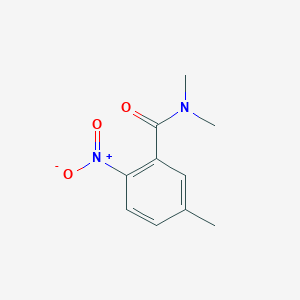
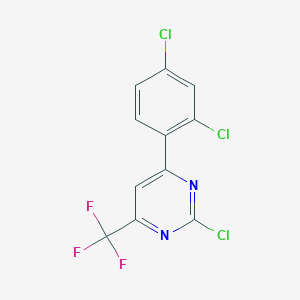
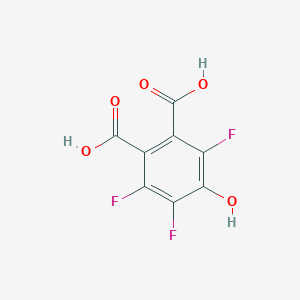
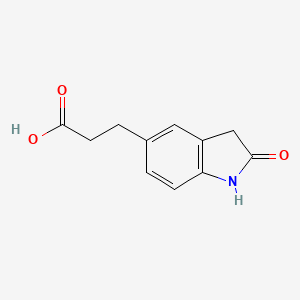
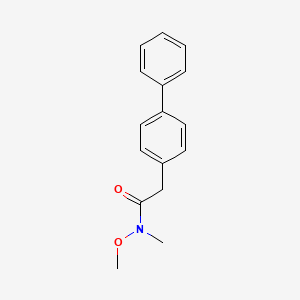
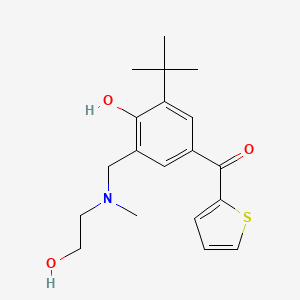
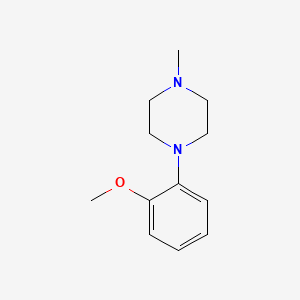
![1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)
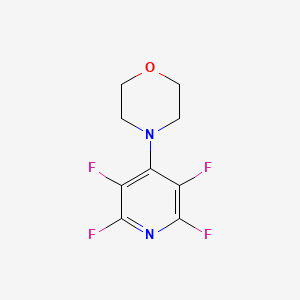

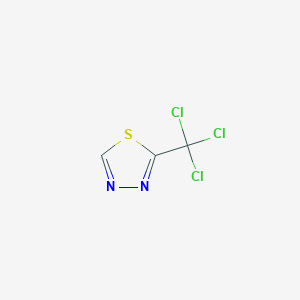
![4-[3-(4-Fluorophenyl)propyl]piperidine](/img/structure/B8597855.png)
